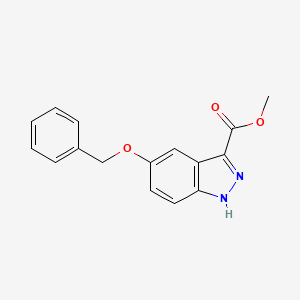

methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-phenylmethoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-16(19)15-13-9-12(7-8-14(13)17-18-15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZVYMUGMPJIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670313 | |

| Record name | Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-62-6 | |

| Record name | Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical compounds. Its rigid indazole core, coupled with the benzyloxy and methyl carboxylate functionalities, provides a versatile scaffold for the development of potent and selective therapeutic agents. This guide offers a comprehensive overview of a reliable synthetic route to this valuable compound, delving into the strategic considerations behind each step, detailed experimental protocols, and the underlying chemical principles.

The indazole moiety is a prevalent feature in numerous biologically active molecules, including kinase inhibitors used in oncology. The strategic placement of the benzyloxy group at the 5-position allows for modulation of physicochemical properties such as lipophilicity and can serve as a handle for further functionalization or as a mimic of a crucial hydrogen bonding interaction with a biological target. The methyl ester at the 3-position provides a convenient point for derivatization, often being converted to amides to explore structure-activity relationships.

This document is structured to provide not only a step-by-step synthetic procedure but also to impart a deeper understanding of the reaction mechanisms and the rationale for the chosen experimental conditions, thereby empowering researchers to adapt and troubleshoot the synthesis as needed.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached through several strategic disconnections. A logical and efficient retrosynthetic pathway is outlined below. This strategy commences with a commercially available and appropriately substituted aniline derivative, building the indazole core and subsequently installing the required functional groups.

Our forward synthesis strategy will therefore follow a three-step sequence starting from the commercially available 5-methoxy-1H-indazole-3-carboxylic acid:

-

Demethylation: Cleavage of the methyl ether at the 5-position to reveal the crucial hydroxyl group. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficiency in cleaving aryl methyl ethers.[1][2]

-

O-Benzylation: Protection of the newly formed hydroxyl group as a benzyl ether. This is typically achieved via a Williamson ether synthesis, employing benzyl bromide in the presence of a suitable base.[3]

-

Esterification: Conversion of the carboxylic acid at the 3-position to the corresponding methyl ester using a Fischer esterification with methanol and a catalytic amount of strong acid.[4]

This route is advantageous as it utilizes a readily available starting material and employs robust and well-documented chemical transformations.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 5-Hydroxy-1H-indazole-3-carboxylic acid via Demethylation

The initial step involves the selective cleavage of the methyl ether of 5-methoxy-1H-indazole-3-carboxylic acid. Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.

Reaction Scheme:

Protocol:

-

To a stirred suspension of 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 20 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a solution of boron tribromide (3.0 eq.) in DCM dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 5-hydroxy-1H-indazole-3-carboxylic acid.

Causality and Experimental Choices:

-

Anhydrous Conditions: BBr₃ reacts violently with water; therefore, anhydrous solvent and an inert atmosphere are crucial for safety and to prevent decomposition of the reagent.[1]

-

Low Temperature: The initial addition of BBr₃ is performed at -78 °C to control the exothermic reaction and minimize potential side reactions.

-

Stoichiometry: An excess of BBr₃ is used to ensure complete demethylation.

-

Quenching: The reaction is quenched with methanol first to react with any excess BBr₃ in a more controlled manner than with water, followed by water to hydrolyze the boron-oxygen intermediates.

Step 2: Synthesis of 5-(Benzyloxy)-1H-indazole-3-carboxylic acid

This step involves the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation. The hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with benzyl bromide.

Reaction Scheme:

Protocol:

-

To a solution of 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 15 mL/mmol), add potassium carbonate (K₂CO₃, 2.5 eq.) and benzyl bromide (BnBr, 1.2 eq.).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with 1M HCl to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 5-(benzyloxy)-1H-indazole-3-carboxylic acid.

Causality and Experimental Choices:

-

Base: Potassium carbonate is a suitable base to deprotonate both the phenolic hydroxyl and the carboxylic acid. The resulting phenoxide is a potent nucleophile for the subsequent reaction with benzyl bromide.

-

Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the potassium cation, leaving the carbonate and phenoxide anions more reactive.

-

Temperature: Heating the reaction to 80 °C increases the rate of the SN2 reaction.

-

Workup: Acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid product.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme:

Protocol:

-

Suspend 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq.) in methanol (20 mL/mmol).

-

Carefully add concentrated sulfuric acid (H₂SO₄, 0.2 eq.) to the suspension.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Pour the residue into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to afford the final product, this compound.

Causality and Experimental Choices:

-

Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the equilibrium of the reaction towards the formation of the ester, maximizing the yield.

-

Reflux: Heating the reaction to the boiling point of methanol increases the reaction rate.

-

Neutralization: The reaction is neutralized with sodium bicarbonate to remove the sulfuric acid catalyst and any unreacted carboxylic acid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |

| 5-Methoxy-1H-indazole-3-carboxylic acid | C₉H₈N₂O₃ | 192.17 | Off-white solid |

| 5-Hydroxy-1H-indazole-3-carboxylic acid | C₈H₆N₂O₃ | 178.15 | Light brown solid |

| 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | C₁₅H₁₂N₂O₃ | 268.27 | White to off-white solid |

| This compound | C₁₆H₁₄N₂O₃ | 282.29 | White crystalline solid |

Conclusion

The synthesis of this compound presented herein is a robust and scalable three-step process starting from 5-methoxy-1H-indazole-3-carboxylic acid. Each step employs well-established and reliable chemical transformations, ensuring high yields and purity of the intermediates and the final product. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important building block for drug discovery and development. The strategic choices of reagents and reaction conditions have been rationalized to provide a clear understanding of the underlying chemical principles, facilitating adaptation and optimization for specific research needs.

References

-

Chem-Station International. O-Demethylation. [Link]

-

University of Colorado, Boulder. Lab 5 procedure esterification. [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. [Link]

-

DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. [Link]

- Google Patents.

-

ARKAT USA, Inc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

Sources

methyl 5-(benzyloxy)-1H-indazole-3-carboxylate CAS 885278-62-6 properties

Technical Guide: Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

A Comprehensive Overview for Advanced Research and Development

As a cornerstone heterocyclic compound, this compound (CAS 885278-62-6) serves as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring the indazole core, a versatile methyl ester, and a strategically placed benzyloxy protecting group, makes it a highly valuable building block for constructing complex molecular targets. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, key applications in drug discovery, and essential handling procedures, tailored for researchers and drug development professionals.

Core Physicochemical & Structural Properties

The compound's physical and chemical characteristics are fundamental to its application in synthetic chemistry. The benzyloxy group offers a stable yet readily cleavable protecting group for the 5-hydroxy functionality, while the methyl ester at the 3-position provides a reactive handle for a multitude of chemical transformations.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Note |

|---|---|---|

| CAS Number | 885278-62-6 | [1] |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [2] |

| Molecular Weight | 282.30 g/mol | Calculated |

| Appearance | Off-white to yellow crystalline powder | Based on related compounds[3] |

| Purity | Typically ≥95% | Commercial Supplier Data |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water | Inferred from structure |

Synthesis Protocol and Mechanistic Insight

While various routes to the indazole core exist, a reliable and scalable method for preparing the title compound is through the direct esterification of its carboxylic acid precursor, 5-(benzyloxy)-1H-indazole-3-carboxylic acid. This method is preferred for its high efficiency and straightforward purification.

Expertise-Driven Rationale:

The chosen protocol is a classic Fischer esterification. The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent elimination of a water molecule yields the desired methyl ester. Using methanol as the solvent ensures a large excess of the reagent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq).

-

Dissolution & Catalysis: Add anhydrous methanol (approx. 0.1–0.2 M concentration) to the flask to serve as both the solvent and reagent. Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc) (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Workflow Visualization:

Caption: Fischer esterification workflow for synthesizing the title compound.

Applications in Drug Discovery & Chemical Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] The indazole core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents, including anti-cancer and anti-inflammatory drugs.[3][4] This specific derivative provides three key points for molecular elaboration.

-

Amide Coupling: The methyl ester can be readily hydrolyzed under basic conditions to regenerate the carboxylic acid. This acid is then primed for activation (e.g., with HATU or EDC) and subsequent coupling with a wide array of amines to form amide bonds, a crucial linkage in many pharmaceutical compounds.[4]

-

Debenzylation for Phenolic Functionalization: The benzyloxy group is a robust protecting group that can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C). This unmasks the 5-hydroxy group, which can then be used as a handle for introducing new functionality through etherification, esterification, or other coupling reactions.

-

N-Alkylation/Arylation: The indazole nitrogen (N1) can be alkylated or arylated under appropriate basic conditions, allowing for the introduction of another point of diversity. This has been used in the synthesis of drugs like Granisetron.[5][6]

Logical Relationship Diagram:

Caption: Synthetic utility of the title compound as a versatile intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 885278-62-6 is not widely available, data from closely related indazole-3-carboxylic acid derivatives provide a strong basis for safe handling protocols.[7][8][9][10]

-

Hazard Classification: Based on analogous structures, this compound should be handled as if it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]

-

Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[7][9]

-

Handling Practices: Avoid breathing dust.[7][9][11] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][9] Keep the container tightly closed to prevent moisture absorption and contamination.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

-

Skin: Wash off immediately with plenty of soap and water.[7]

-

Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[7][9]

-

Ingestion: Rinse mouth with water and seek medical attention.[7]

-

References

-

methyl 1H-indazole-3-carboxylate. (2025). PubChem. [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]

-

1H-Indazole-3-carboxylic acid. Chem-Impex. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).

Sources

- 1. 885278-62-6|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 5-iodo-1H-indazole-3-carboxylate | 1079-47-6 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture at the atomic level.[1][2] For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of NMR data is not merely academic; it is a critical component in the iterative process of designing, synthesizing, and validating potential therapeutic agents.[3][4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra for methyl 5-(benzyloxy)-1H-indazole-3-carboxylate, a molecule representative of the substituted indazole scaffold frequently encountered in medicinal chemistry. We will delve into the predicted spectral data, the rationale behind signal assignments, and the causality of experimental choices, thereby offering a holistic perspective for professionals in the field.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.8 | br s | - | 1H | N1-H |

| ~8.00 | d | ~0.9 | 1H | H-4 |

| ~7.65 | d | ~9.0 | 1H | H-7 |

| ~7.50-7.30 | m | - | 5H | Phenyl-H (benzyloxy) |

| ~7.20 | dd | ~9.0, 2.3 | 1H | H-6 |

| ~5.25 | s | - | 2H | -OCH₂Ph |

| ~3.90 | s | - | 3H | -COOCH₃ |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C=O (ester) |

| ~155.0 | C-5 |

| ~141.0 | C-7a |

| ~137.5 | C-ipso (benzyloxy) |

| ~135.0 | C-3 |

| ~128.8 | C-ortho/meta (benzyloxy) |

| ~128.2 | C-para (benzyloxy) |

| ~128.0 | C-ortho/meta (benzyloxy) |

| ~123.0 | C-3a |

| ~118.0 | C-6 |

| ~112.0 | C-7 |

| ~105.0 | C-4 |

| ~70.0 | -OCH₂Ph |

| ~52.0 | -COOCH₃ |

Spectral Interpretation and Rationale

The predicted chemical shifts are derived from the foundational structure of methyl 1H-indazole-3-carboxylate, with substituent effects of the 5-benzyloxy group taken into account.[7][8]

¹H NMR Spectrum Analysis

-

Indazole Core Protons: The indazole N-H proton is expected to be significantly deshielded, appearing as a broad singlet at approximately 13.8 ppm, a characteristic feature of N-H protons in such heterocyclic systems in DMSO-d₆.[7] The proton at the 4-position (H-4) is anticipated to be the most deshielded of the aromatic protons on the indazole ring due to the anisotropic effect of the adjacent fused ring system, appearing as a doublet with a small coupling constant. H-7 will likely appear as a doublet, coupled to H-6. H-6, in turn, will be a doublet of doublets, showing coupling to both H-7 and H-4 (a smaller four-bond coupling).

-

Benzyloxy Group Protons: The five protons of the phenyl ring of the benzyloxy group are expected to resonate in the typical aromatic region of 7.30-7.50 ppm as a multiplet. The methylene protons (-OCH₂Ph) are readily identifiable as a sharp singlet around 5.25 ppm.

-

Methyl Ester Protons: The methyl protons of the ester group will appear as a singlet at approximately 3.90 ppm.[7]

¹³C NMR Spectrum Analysis

-

Indazole Core Carbons: The carbonyl carbon of the methyl ester is expected at the most downfield position, around 163.0 ppm. The carbon bearing the benzyloxy group (C-5) will be significantly deshielded due to the ether linkage, predicted around 155.0 ppm. The remaining indazole carbons are assigned based on known substitution patterns in indazole derivatives.[6][9]

-

Benzyloxy Group Carbons: The benzylic methylene carbon (-OCH₂Ph) is expected around 70.0 ppm. The phenyl carbons will show characteristic shifts, with the ipso-carbon (the carbon attached to the oxygen) being the most deshielded of the phenyl ring carbons.

-

Methyl Ester Carbon: The methyl carbon of the ester will resonate in the upfield region, around 52.0 ppm.

Causality Behind Experimental Choices

The selection of experimental parameters is crucial for obtaining high-quality, interpretable NMR data. As a senior application scientist, the rationale behind these choices is as important as the data itself.

-

Solvent Selection: DMSO-d₆ is a common choice for compounds with exchangeable protons (like N-H) as it often allows for their observation.[10] Its high polarity also aids in dissolving a wide range of organic molecules. The residual proton signal of DMSO-d₆ can be used as a secondary chemical shift reference.[10]

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[11] For ¹³C NMR, due to the lower natural abundance of the ¹³C isotope, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[11]

-

Acquisition Parameters: The choice of acquisition time, relaxation delay, and pulse width are critical for obtaining accurate and quantitative data. A longer acquisition time provides better resolution, while an appropriate relaxation delay ensures that all nuclei have returned to equilibrium before the next pulse, which is crucial for accurate integration.[12][13]

Experimental Protocols

Detailed Step-by-Step Methodology for NMR Sample Preparation

-

Glassware and Equipment: Ensure a clean and dry 5 mm NMR tube, a small vial, a Pasteur pipette, and the deuterated solvent (DMSO-d₆) are available.

-

Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into the small vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using the Pasteur pipette, transfer the solution to the NMR tube, ensuring no solid particles are transferred. The final volume in the NMR tube should be around 0.6-0.7 mL.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Final Check: Invert the tube a few times to ensure the solution is homogeneous.

Standard Operating Procedure for NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.[12]

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 15 ppm).

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the acquisition time to at least 3-4 seconds for good resolution.[13]

-

Set a relaxation delay of 1-2 seconds.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 180 ppm).

-

Set the number of scans (this will be significantly higher than for ¹H, e.g., 1024 or more, depending on the concentration).

-

Set the acquisition time and relaxation delay.

-

Acquire the spectrum.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak.

Advanced Structural Confirmation: 2D NMR Spectroscopy

To unequivocally confirm the predicted assignments, a suite of 2D NMR experiments would be employed.[14][15]

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For instance, it would show correlations between H-6 and H-7, confirming their adjacent positions.[16]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons by correlating the signals from the ¹H and ¹³C spectra.[16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the methyl protons to the ester carbonyl carbon and C-3 would be expected.[15]

Visualizations

Caption: Molecular structure of this compound.

Caption: Standard NMR experimental workflow for structural elucidation.

References

-

Azonano. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

-

researchmap. (n.d.). Application of NMR in drug discovery. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

University of Guelph. (n.d.). NMR Links and Resources. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Reddit. (2022). Good resources for learning the theory behind NMR?. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

-

MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

Foster Group. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance). [Link]

-

University of Oxford. (n.d.). NMR Textbooks. [Link]

-

Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system. [Link]

-

University of St Andrews. (n.d.). Quantitative NMR Spectroscopy. [Link]

-

ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

University of the Basque Country. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. [Link]

-

Supporting Information. (n.d.). SUPPORTING INFORMATION FOR. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. azooptics.com [azooptics.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

mass spectrometry analysis of methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative for Novel Indazole Derivatives

In the landscape of modern drug discovery, indazole derivatives represent a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This compound, a key intermediate in the synthesis of various bioactive compounds, presents a unique analytical challenge. Its structural complexity, featuring a bicyclic indazole core, a labile benzyloxy group, and a reactive carboxylate moiety, necessitates a robust and well-characterized analytical approach. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this molecule, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Foundational Principles: Understanding the Analyte and the Technique

Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis due to its sensitivity, selectivity, and speed.[1][2] When coupled with liquid chromatography (LC), it becomes a powerful platform for the separation, identification, and quantification of small molecules in complex matrices.[2][3] For this compound, LC-MS is the technique of choice for purity assessment, impurity profiling, and pharmacokinetic studies.[3][4]

Molecular Structure and Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₃ | Inferred from structure |

| Molecular Weight | 282.29 g/mol | Inferred from structure |

| Key Structural Features | Indazole core, Benzyloxy group, Methyl ester | Inferred from structure |

| Predicted Ionization Behavior | Amenable to positive ion ESI ([M+H]⁺) | [1][4] |

The presence of the nitrogen-containing indazole ring makes the molecule amenable to protonation, favoring positive ion mode electrospray ionization (ESI).[1][4] The benzyloxy and methyl ester groups introduce potential sites for fragmentation, which can be harnessed for structural elucidation.

The Analytical Workflow: A Step-by-Step Guide

A robust analytical workflow is paramount for obtaining reliable and reproducible data. The following diagram illustrates the key stages in the mass spectrometric analysis of this compound.

Caption: A typical LC-MS workflow for small molecule analysis.

Experimental Protocol: LC-MS Analysis

This protocol is designed to provide high-resolution separation and sensitive detection of the target analyte and potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]

Materials:

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Serially dilute to create working standards (e.g., 0.1, 1, 10, 100 µg/mL).

-

Sample Preparation: Dissolve the sample in acetonitrile to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: As per instrument recommendation.

-

Acquisition Mode: Full scan (m/z 100-1000) and data-dependent MS/MS.

-

Data Interpretation: Decoding the Mass Spectrum

The interpretation of the mass spectrum is a critical step in confirming the identity and structure of the analyte.

Expected Mass and Isotopic Pattern

In positive ion ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 283.1026 (calculated for C₁₆H₁₅N₂O₃⁺). High-resolution mass spectrometry allows for the confirmation of the elemental composition through accurate mass measurement.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The following diagram illustrates the predicted fragmentation pathway for the [M+H]⁺ of this compound. The fragmentation of indazole derivatives often involves cleavage of the side chain at the C-3 position and fragmentation of the indazole ring itself.[5]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 5-(Benzyloxy)-1H-indazole-3-carboxylate

Introduction

Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a key heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. Its structural motif is a recurring feature in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the prevalent synthetic strategies for this molecule, with a focus on the underlying chemical principles, selection of starting materials, and detailed experimental protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy lies in the formation of the indazole ring system, followed by functional group manipulation to yield the final product. The most logical and widely adopted disconnection approach identifies a substituted phenylhydrazine and a pyruvate derivative as the key precursors. This pathway is conceptually analogous to the well-established Fischer indole synthesis.[1][2][3]

The overall synthetic sequence can be delineated into two primary stages:

-

Formation of the Indazole Core: Synthesis of 5-(benzyloxy)-1H-indazole-3-carboxylic acid through the condensation and cyclization of (4-(benzyloxy)phenyl)hydrazine with pyruvic acid.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This staged approach allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Core Starting Materials: Selection and Rationale

The judicious selection of starting materials is paramount for an efficient and high-yielding synthesis.

| Starting Material | Structure | Role in Synthesis | Rationale for Selection |

| 4-(Benzyloxy)aniline | (Not shown) | Precursor to the key hydrazine intermediate. | A commercially available and stable aniline derivative that incorporates the required benzyloxy group at the desired position. |

| (4-(Benzyloxy)phenyl)hydrazine | (Not shown) | Provides the substituted benzene ring and one of the nitrogen atoms of the indazole core. | This hydrazine is the cornerstone of the indazole ring formation, carrying the crucial benzyloxy substituent that will be present in the final molecule. |

| Pyruvic Acid | (Not shown) | Serves as the three-carbon electrophilic component, providing the second nitrogen atom and the carboxylic acid functionality at the 3-position of the indazole ring. | A readily available and highly reactive α-keto acid that is ideal for condensation with hydrazines to form the requisite hydrazone intermediate for cyclization. |

| Methanol | CH₃OH | The esterifying agent. | A simple, cost-effective, and readily available alcohol for the Fischer esterification. It also often serves as the solvent for the reaction. |

Experimental Protocols

Part 1: Synthesis of 5-(Benzyloxy)-1H-indazole-3-carboxylic Acid

This stage involves the formation of a hydrazone from (4-(benzyloxy)phenyl)hydrazine and pyruvic acid, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Hydrazone Formation and Cyclization

The reaction between (4-(benzyloxy)phenyl)hydrazine and pyruvic acid proceeds via a hydrazone intermediate, which then undergoes an intramolecular electrophilic substitution on the electron-rich aromatic ring under acidic conditions to form the indazole.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-(benzyloxy)phenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of acetic acid and water.

-

Add an equimolar amount of pyruvic acid to the solution.

-

Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., water or ethanol) to remove any unreacted starting materials and impurities.

-

The resulting solid, 5-(benzyloxy)-1H-indazole-3-carboxylic acid, can be further purified by recrystallization from a suitable solvent system like ethanol/water or acetic acid.

-

Diagram of Synthetic Workflow: Part 1

Caption: Workflow for the synthesis of the indazole core.

Part 2: Synthesis of this compound

The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification, an acid-catalyzed reaction with an excess of methanol.[4][5]

Step 2: Fischer Esterification

-

Protocol:

-

Suspend 5-(benzyloxy)-1H-indazole-3-carboxylic acid in an excess of methanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid.[6]

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

-

Diagram of Synthetic Workflow: Part 2

Caption: Workflow for the esterification step.

Causality in Experimental Choices

-

Choice of Acid Catalyst in Cyclization: The use of an acid catalyst in the formation of the indazole ring is crucial. It protonates the carbonyl group of the pyruvic acid moiety in the hydrazone, making it more electrophilic and facilitating the intramolecular attack by the electron-rich benzene ring.

-

Use of Excess Methanol in Esterification: The Fischer esterification is a reversible reaction.[4][5] By using methanol as the solvent, its large excess shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

-

Neutralization and Extraction: The work-up procedure involving neutralization with a weak base is essential to remove the acid catalyst and any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the less polar ester product from the aqueous phase.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental principles of organic chemistry. The strategic use of a substituted phenylhydrazine in a reaction analogous to the Fischer indole synthesis, followed by a standard esterification, provides a reliable and scalable route to this valuable heterocyclic compound. The protocols and rationale detailed in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

- Fischer, E.; Hess, O. Synthese von Indolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 559–568.

-

Wikipedia. Fischer indole synthesis. Available online: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available online: [Link]

-

Li, P. et al. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosy/lhydrazones. Org. Lett.2011 , 13 (14), 3596–3599. Available online: [Link]

-

Snyder, H. R. et al. The Synthesis of Indazole-3-carboxylic Acid. J. Am. Chem. Soc.1952 , 74 (8), 2009–2012. Available online: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available online: [Link]

-

PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. Available online: [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available online: [Link]

-

Rautio, T. et al. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry2024 , 40, 100603. Available online: [Link]

-

Doi, T. et al. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData2018 , 3 (12), x181829. Available online: [Link]

-

Aromalake Chemical Co., Ltd. 5-Benzyloxy-1H-indazole-3-carboxylic acid. Available online: [Link]

-

OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Available online: [Link]

Sources

- 1. 5-Benzyloxy-1H-indazole-3-carboxylic acid [aromalake.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. 885278-62-6|this compound|BLD Pharm [bldpharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. air.unimi.it [air.unimi.it]

An In-Depth Technical Guide to Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate: A Key Intermediate in Kinase Inhibitor Scaffolding

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of targeted therapeutics.[1] Within this class of compounds, methyl 5-(benzyloxy)-1H-indazole-3-carboxylate emerges as a critical intermediate, particularly in the synthesis of potent kinase inhibitors for oncological applications.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications in the development of next-generation targeted therapies. The benzyloxy moiety at the 5-position and the methyl carboxylate at the 3-position offer versatile handles for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Physicochemical and Structural Characteristics

The unique arrangement of the benzyloxy and methyl carboxylate groups on the indazole core dictates the molecule's reactivity and physical properties.

Core Structure and Functional Groups

The foundational structure is the 1H-indazole ring system, which is known to exist in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable.[1] Key functional groups that influence its chemical behavior include:

-

The Benzyloxy Group (-OCH₂Ph) at the 5-position: This ether linkage provides a degree of lipophilicity and can be a key interaction point within a biological target. The benzyl group can also be deprotected to reveal a hydroxyl group for further functionalization.

-

The Methyl Carboxylate Group (-COOCH₃) at the 3-position: This ester is a crucial synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.[3] This is a common strategy in the development of kinase inhibitors to introduce moieties that interact with the hinge region of the kinase.[4]

Expected Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and its constituent functional groups.

| Property | Expected Value/Observation | Rationale and Comparative Insights |

| CAS Number | 885278-62-6 | Assigned unique identifier.[5] |

| Molecular Formula | C₁₆H₁₄N₂O₃ | Derived from its chemical structure.[6] |

| Molecular Weight | 282.29 g/mol | Calculated from the molecular formula.[6] |

| Appearance | Expected to be an off-white to pale yellow solid | Based on the appearance of similar indazole derivatives. |

| Melting Point | Expected to be in the range of 150-200 °C | The related 5-benzyloxy-1H-indazole-3-carboxaldehyde has a melting point of 230 °C. The methyl ester is expected to have a slightly lower melting point. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The presence of the aromatic rings and the ester group suggests solubility in organic media. |

Spectroscopic Signature

The spectroscopic data provides a fingerprint for the molecule's identity and purity.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic protons (~5.1 ppm), characteristic aromatic signals for the indazole core and the benzyl group (7.0-8.0 ppm), and a broad singlet for the N-H proton of the indazole ring (>10 ppm).

-

¹³C NMR: Key resonances would be observed for the ester carbonyl carbon (~162 ppm), the benzylic carbon (~70 ppm), the methyl ester carbon (~52 ppm), and a series of signals in the aromatic region (100-160 ppm).

-

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 283.10.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process, starting from a readily available precursor. The following protocol is a representative and scientifically sound approach.

Synthetic Workflow Overview

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Step 1: Protection of the Hydroxyl Group

-

Rationale: The phenolic hydroxyl group of the starting material is acidic and can interfere with subsequent reactions. Therefore, it is protected as a benzyl ether. Benzyl ethers are stable to a wide range of reaction conditions and can be easily removed by hydrogenolysis if needed.

-

Procedure:

-

To a solution of 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

The resulting precipitate, 5-(benzyloxy)-1H-indazole-3-carboxylic acid, is collected by filtration, washed with water, and dried.[6]

-

Step 2: Esterification of the Carboxylic Acid

-

Rationale: The carboxylic acid is converted to its methyl ester to increase its utility as a synthetic intermediate, for example, in cross-coupling reactions or to improve its solubility in organic solvents for biological screening. Acid-catalyzed esterification (Fischer esterification) is a classic and reliable method.

-

Procedure:

-

Suspend 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the suspension.

-

Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.[3]

-

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The indazole scaffold is a common feature in many approved and investigational kinase inhibitors.[1] The 5-benzyloxy group and the 3-methyl carboxylate of the title compound provide a framework for creating potent and selective inhibitors of various kinases implicated in cancer.

Targeting p21-Activated Kinase 1 (PAK1)

PAK1 is a serine/threonine kinase that plays a pivotal role in cell motility, survival, and proliferation. Its aberrant activation is linked to the progression of several cancers.[4] 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[3] The synthesis of these inhibitors often involves the hydrolysis of the methyl ester of compounds like this compound, followed by amide coupling with a variety of amines to explore the structure-activity relationship (SAR).[3]

Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML).[7] The development of FLT3 inhibitors is a key therapeutic strategy. Benzimidazole-indazole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of FLT3.[7] The 5-benzyloxy-1H-indazole moiety can serve as a core fragment in the design of such inhibitors.

Signaling Pathway Context

Caption: Simplified signaling pathway illustrating the role of kinases like FLT3 and PAK1 in cancer cell proliferation and the inhibitory action of indazole-based compounds.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure and the reactivity of its functional groups make it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors. The synthetic routes to this compound are well-established and scalable. As the demand for targeted cancer therapies continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. Available from: [Link]

- BRPI0720589A2 - INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS, INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS - Google Patents.

-

Aromalake Chemical Co., Ltd. 5-Benzyloxy-1H-indazole-3-carboxylic acid. Available from: [Link]

-

The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed. Available from: [Link]

-

Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent - Biological and Molecular Chemistry. Available from: [Link]

-

3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC - PubMed Central. Available from: [Link]

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar. Available from: [Link]

-

Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed. Available from: [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. Available from: [Link]

-

Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed. Available from: [Link]

-

5-Benzyloxy-1H-indazole-3-carboxylic acid - Aromalake Chemical Co., Ltd. Available from: [Link]

Sources

- 1. wiley-vch.de [wiley-vch.de]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 885278-62-6|this compound|BLD Pharm [bldpharm.com]

- 6. 5-Benzyloxy-1H-indazole-3-carboxylic acid [aromalake.com]

- 7. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate in Organic Solvents

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate. Given the absence of publicly available quantitative solubility data for this specific compound, this document serves as an expert guide, emphasizing theoretical prediction and detailing robust experimental protocols for its empirical determination.

Introduction: The Strategic Importance of Solubility

This compound is a heterocyclic compound featuring the indazole scaffold, a privileged structure in medicinal chemistry. Derivatives of indazole are integral to the development of therapeutics, including potent and selective PAK1 inhibitors for anti-tumor applications.[1] The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper.

Poor solubility can severely hamper drug development, leading to challenges in formulation, unreliable outcomes in biological assays, and poor bioavailability.[2] Therefore, a thorough understanding and quantification of a compound's solubility in various organic solvents is not merely a data point but a cornerstone for strategic decisions in process chemistry, formulation development, and preclinical studies. This guide will equip the researcher with the foundational principles and practical methodologies to approach the solubility assessment of this compound.

Physicochemical Profile and Predicted Solubility Behavior

To predict the solubility of this compound, we must first analyze its molecular structure and deduce its inherent physicochemical properties.

Chemical Structure:

-

Product Name: this compound[3]

-

CAS Number: 885278-62-6[3]

-

Molecular Formula: C₁₆H₁₄N₂O₃[3]

-

Molecular Weight: 282.29 g/mol [3]

The structure consists of three key functional regions:

-

Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at the carbonyl and ether oxygens.[4]

-

Benzyloxy Group (-OCH₂Ph): This group adds significant non-polar character due to the benzyl ring, but the ether linkage introduces some polarity and a hydrogen bond acceptor site.

Predicted Properties:

-

Polarity: The molecule possesses both polar (indazole N-H, ester) and significant non-polar (benzyl group, aromatic core) regions. This amphiphilic nature suggests it will not be extremely soluble in either very polar or very non-polar solvents, but will likely require solvents of intermediate polarity. The overall polarity is moderate.

-

Hydrogen Bonding: The primary hydrogen bond donor is the indazole N-H. Multiple hydrogen bond acceptor sites exist at the two indazole nitrogens, the ether oxygen, and the two ester oxygens. The ability to accept hydrogen bonds is more pronounced than the ability to donate.

-

LogP (Octanol-Water Partition Coefficient): While an experimental value is unavailable, a calculated XLogP3 of 1.7 is available for the parent compound, methyl 1H-indazole-3-carboxylate.[5] The addition of the benzyloxy group, which is substantially lipophilic, will significantly increase the LogP of the target molecule, likely placing it in the 3.5-4.5 range, indicating a preference for lipophilic environments over aqueous ones.

Predicted Solubility in Organic Solvents (Qualitative):

The "like dissolves like" principle is our primary guide, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[6][7][8]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The large, non-polar benzyloxy group and aromatic core will interact favorably with non-polar solvents via London dispersion forces. However, the polar indazole and ester groups will be poorly solvated, limiting overall solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents offer a balance. Their polarity can solvate the ester and indazole regions through dipole-dipole interactions. Solvents like DMF and DMSO are particularly effective as they are strong hydrogen bond acceptors, which can interact favorably with the indazole N-H. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents are both hydrogen bond donors and acceptors. They can interact with all polar sites on the molecule. However, the large non-polar benzyloxy group may limit solubility compared to smaller, more polar solutes. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (e.g., higher in methanol than in propanol).[6] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[9] It measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase. The following protocol is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV system for quantification

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure equilibrium with the solid phase was maintained. A good starting point is to add ~10-20 mg of the compound to 2 mL of the solvent.

-

Precisely add a known volume of the selected organic solvent to the vial.

-

Prepare at least three replicate samples for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 to 48 hours.[9][10]

-

Causality Check: The time to reach equilibrium can vary. To validate, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases with time.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest at the controlled temperature for a short period to allow larger particles to settle.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean collection vial.

-

-

Trustworthiness Check: The separation step must not alter the solution's concentration. Avoid temperature fluctuations during this step, which could cause precipitation or further dissolution. Pre-saturating the filter by discarding the first few drops of filtrate is good practice to prevent adsorption of the compound onto the filter membrane.

-

-

Sample Preparation for Analysis:

-

Carefully take a precise aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be recorded accurately.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration. (See Section 4 for protocol).

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Protocol: Quantification by HPLC-UV

A High-Performance Liquid Chromatography (HPLC) system with a UV detector is a reliable and common method for quantifying the concentration of dissolved organic molecules.[11][12]

Objective: To develop a method to accurately measure the concentration of this compound.

Step-by-Step Methodology

-

Stock Solution and Standards Preparation:

-

Prepare a primary stock solution by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations. The concentration range should bracket the expected concentration of the diluted solubility samples.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: Scan for the wavelength of maximum absorbance (λ_max) using a standard solution. The aromatic nature of the compound suggests strong absorbance in the 220-300 nm range.

-

Column Temperature: 30 °C.

-

-

Calibration Curve Construction:

-

Inject each calibration standard into the HPLC system and record the peak area from the resulting chromatogram.

-

Plot the peak area (y-axis) versus the known concentration (x-axis).

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification.

-

Trustworthiness Check: A valid calibration curve should have an R² value > 0.995.

-

-

Sample Analysis:

-

Inject the diluted solubility samples (from Section 3, Step 4).

-

Record the peak area for the analyte in each sample.

-

Use the calibration curve equation to calculate the concentration in the diluted sample.

-

-

Final Solubility Calculation:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Summary of Data Presentation

All quantitative data should be summarized for clear comparison. The following table structure is recommended for recording the empirically determined solubility values.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25 | ||

| e.g., Acetone | Polar Aprotic | 25 | ||

| e.g., Acetonitrile | Polar Aprotic | 25 | ||

| e.g., Toluene | Non-Polar | 25 | ||

| e.g., DMSO | Polar Aprotic | 25 |

Conclusion

While specific solubility data for this compound is not readily found in scientific literature, a robust prediction of its behavior can be made based on its molecular structure. Its amphiphilic character, with both hydrogen-bonding capabilities and significant non-polar regions, suggests maximal solubility in polar aprotic solvents like DMF and DMSO, with moderate solubility in alcohols and lower solubility in non-polar hydrocarbons. This guide provides the detailed, validated experimental framework necessary for any researcher to empirically determine these values with high confidence. Adherence to the detailed shake-flask and HPLC-UV protocols will ensure the generation of reliable and reproducible data, which is essential for the successful advancement of this and other similar compounds in the drug development pipeline.

References

-

Physics-Based Solubility Prediction for Organic Molecules . Chemical Reviews. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models . PubMed Central. [Link]

-

How To Predict Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics . AIChE. [Link]

-

Solubility of Organic Compounds . Chemistry Steps. [Link]

-

Polarity and Solubility of Organic Compounds . Chemistry LibreTexts. [Link]

-

Solubility of organic compounds (video) . Khan Academy. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. [Link]

-

3.2 Solubility . Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. [Link]

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities . PubMed. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . NIH. [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina . YouTube. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection . Improved Pharma. [Link]

-

How to measure solubility for drugs in oils/emulsions? . ResearchGate. [Link]

-

methyl 1H-indazole-3-carboxylate . PubChem. [Link]

-

Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media . MDPI. [Link]

-

Solubility study in different Solvent by UV-absorbance . ResearchGate. [Link]

-

A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations . Taylor & Francis Online. [Link]

-

5-Benzyloxy-1H-indazole-3-carboxylic acid . Aromalake Chemical Co., Ltd.. [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites . DiVA portal. [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites . DiVA portal. [Link]

-

1-Methyl-1H-indazole-3-carboxylic acid . PMC - NIH. [Link]

-

5-methoxy-1H-indazole-3-carboxylic acid . PubChem. [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. echemi.com [echemi.com]

- 3. 885278-62-6|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 5. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Khan Academy [khanacademy.org]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. improvedpharma.com [improvedpharma.com]

- 12. researchgate.net [researchgate.net]

discovery and history of 5-benzyloxy indazole derivatives

Beginning my research process

I'm starting with a broad search to understand the discovery and history of 5-benzyloxy indazole derivatives. This initial step will give me a general overview before I delve into more specifics. My next focus is planned to be on synthesis, looking for ways to produce these compounds.

Refining the search scope